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Compound of Interest

Compound Name: Roquefortine E

Cat. No.: B1233467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of

Roquefortine E and its derivatives. It includes summaries of quantitative data, detailed

experimental methodologies, and visualizations of the synthetic pathways.

Introduction
Roquefortine E is a diketopiperazine natural product that incorporates structural features from

both the roquefortine and phenylahistin families of compounds. While its biological activity has

been described as weak, its complex structure and relationship to the potent antitumor agent

phenylahistin make its synthesis and the generation of its derivatives a significant area of

interest for structure-activity relationship (SAR) studies in drug discovery. This document

outlines the total synthesis of isoroquefortine E, a stereoisomer of Roquefortine E, and

provides context through the biological activities of related compounds.
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Compound Cell Line IC50 (µM) Reference

Roquefortine C Caco-2 >100 (IC20 = 100) [1]

(-)-Phenylahistin A431 0.18 [2][3]

A549 0.33 [2][3]

HeLa 0.21 [2][3]

K562 0.23 [2][3]

MCF7 0.25 [2][3]

WiDr 0.28 [2][3]

P388 0.33 [2][3]

TE-671 3.7 [2][3]

(+)-Phenylahistin P388

33-100 fold less

potent than (-)-

phenylahistin

[2][3]

Meleagrin MCF-7 4.94 [4]

HCT-116 5.7 [4]

HepG2 1.82 [4]

Oxaline HepG2 4.27 [4]

Note: Specific IC50 values for Roquefortine E are not readily available in the reviewed

literature. It has been reported to possess weak cytotoxic activity.

Experimental Protocols
The total synthesis of isoroquefortine E is achieved through a convergent approach, involving

the preparation of a key aldehyde and a phosphonate fragment, followed by a Horner-

Wadsworth-Emmons reaction and subsequent cyclization.
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Protocol 1: Synthesis of Aldehyde (9)

This protocol is adapted from the supplementary information of Shangguan, N., & Joullié, M. M.

(2009). Total synthesis of isoroquefortine E and phenylahistin. Tetrahedron Letters, 50(49),

6755–6757.

Preparation of TBS-protected methyl ester (5): To a solution of (-)-serine (4) in methanol, add

trimethylsilyl chloride and stir at room temperature. After completion, concentrate the

reaction mixture and protect the resulting amino alcohol with tert-butyldimethylsilyl chloride

(TBSCl) and imidazole in dichloromethane (DCM).

Prenylation: Following Baran's protocol, perform a controlled addition of prenyl magnesium

chloride to the protected methyl ester (6) to yield the corresponding alcohol.

Thiourea formation (7): React the alcohol with thiophosgene and subsequently with a

primary amine to form the thiourea derivative.

Oxidation-elimination and deprotection to form imidazole (8): Treat the thiourea (7) with an

oxidizing agent, such as mercury(II) oxide, to induce cyclization and elimination, followed by

removal of the TBS protecting group with a fluoride source (e.g., TBAF) to afford the

imidazole alcohol (8).

Oxidation to Aldehyde (9): Oxidize the alcohol (8) using manganese dioxide (MnO2) in a

suitable solvent like DCM to obtain the target aldehyde (9).

Protocol 2: Synthesis of Phosphonate (21)

This protocol is based on established methods for the synthesis of phosphonate reagents for

Horner-Wadsworth-Emmons reactions.

Preparation of the corresponding α-amino phosphonate: This can be achieved through

various methods, such as the Arbuzov reaction of an α-halo-N-protected glycine derivative

with a trialkyl phosphite.

Introduction of the cyclized isoprenylated tryptophan moiety: Couple the α-amino

phosphonate with a suitably protected and activated cyclized isoprenylated tryptophan

derivative.
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Total Synthesis of Isoroquefortine E (23)
Protocol 3: Horner-Wadsworth-Emmons Reaction and Cyclization

This protocol is adapted from Shangguan, N., & Joullié, M. M. (2009).

Horner-Wadsworth-Emmons Reaction: To a solution of phosphonate (21) in an anhydrous

aprotic solvent (e.g., THF) at low temperature (-78 °C), add a strong base (e.g., n-BuLi). After

stirring for a short period, add a solution of aldehyde (9) in the same solvent. Allow the

reaction to warm to room temperature and stir until completion.

Deprotection and Cyclization: Treat the product from the previous step (22) with trimethylsilyl

iodide (TMSI) and triethylamine. This step facilitates the removal of protecting groups and

subsequent intramolecular cyclization to yield isoroquefortine E (23).

Purification: Purify the final product using standard chromatographic techniques (e.g.,

column chromatography on silica gel).
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Caption: Synthetic scheme for the total synthesis of isoroquefortine E.
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Biosynthetic Pathway of Roquefortine C

Biosynthesis of Roquefortine C
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Caption: Simplified biosynthetic pathway of Roquefortine C in Penicillium species.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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